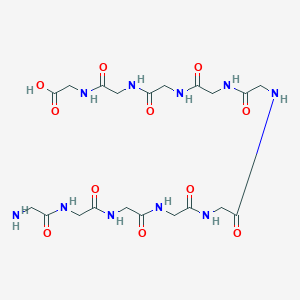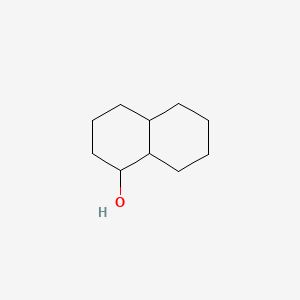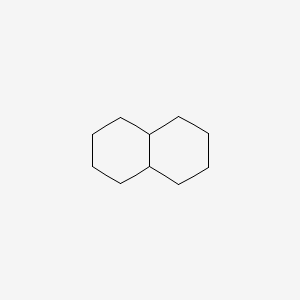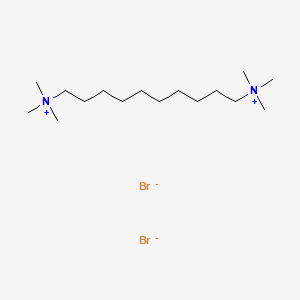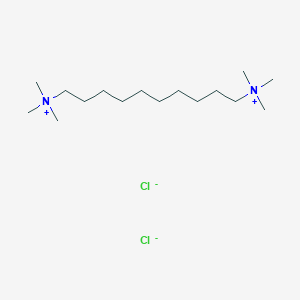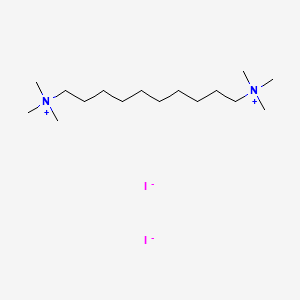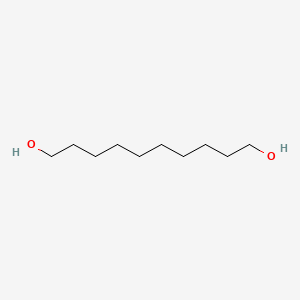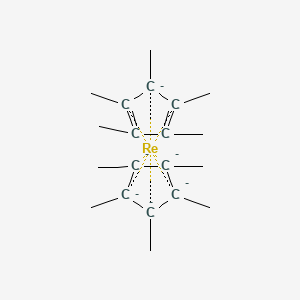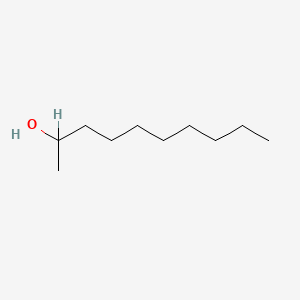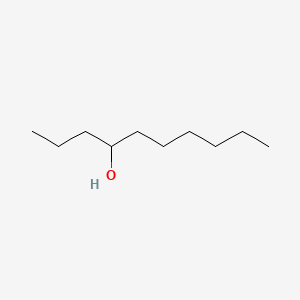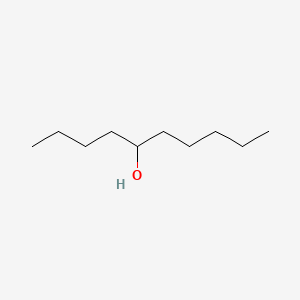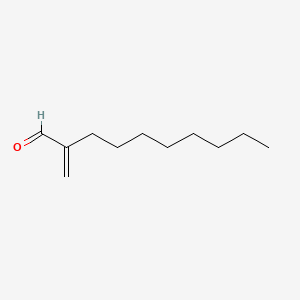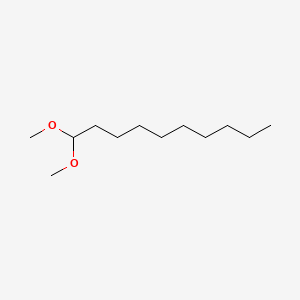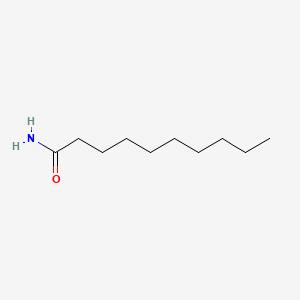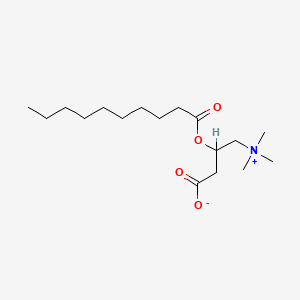
Decanoylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoylcarnitine is a member of the class of compounds known as acylcarnitines . Acylcarnitines are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine . It has a stimulatory effect on the formation of desaturated fatty acid metabolites .
Synthesis Analysis
This compound is synthesized by the enzyme Carnitine octanoyltransferase (CrOT, EC:2.3.1.137) which is responsible for the synthesis of all medium-chain acylcarnitines in peroxisomes .Molecular Structure Analysis
This compound has a molecular formula of C17H33NO4 . Its exact mass is 315.2410000 g/mol . The systematic name is 3-decanoyloxy-4-(trimethylazaniumyl)butanoate .Chemical Reactions Analysis
This compound is an intermediate product of fatty acid oxidation . It is reported to be closely associated with the occurrence of diabetic cardiomyopathy .Physical and Chemical Properties Analysis
This compound has a molecular formula of C17H33NO4 . Its average mass is 315.448 Da and its monoisotopic mass is 315.240967 Da .Wirkmechanismus
Zukünftige Richtungen
Recent studies have shown that acylcarnitines, including decanoylcarnitine, are promising emerging biomarkers in common ocular diseases . Furthermore, a study on microbial genome-wide association studies (mGWAS) suggests that tests that can better exploit numerical data, can detect several types of evolutionary scenarios, or have higher statistical power could be added to Scoary2 .
Eigenschaften
CAS-Nummer |
1492-27-9 |
|---|---|
Molekularformel |
C17H33NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3 |
InChI-Schlüssel |
QDFUGZFFTZZWFP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-] |
Aussehen |
Solid powder |
| 1492-27-9 | |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
decanoylcarnitine decanoylcarnitine, (+-)-isomer decanoylcarnitine, (R)-isomer decanoylcarnitine, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


